2-Phenoxycyclopentan-1-amine hydrochloride
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Overview
Description
2-Phenoxycyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a phenoxy group attached to a cyclopentane ring with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxycyclopentan-1-amine hydrochloride typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 2-phenoxycyclopentanone with ammonia or a primary amine under acidic conditions to form the desired amine . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxycyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenoxycyclopentane derivatives.
Scientific Research Applications
2-Phenoxycyclopentan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Phenoxycyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The phenoxy group may also interact with hydrophobic regions of proteins or other macromolecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropan-1-amine: Similar in structure but with a cyclopropane ring instead of a cyclopentane ring.
Cyclopentanamine: Lacks the phenoxy group, making it less complex.
Phenoxyethylamine: Contains an ethyl chain instead of a cyclopentane ring
Uniqueness
2-Phenoxycyclopentan-1-amine hydrochloride is unique due to its combination of a phenoxy group and a cyclopentane ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-phenoxycyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYSWNXGAPYEPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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